3-[(dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride
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Overview
Description
3-[(dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO2S. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride typically involves the reaction of 3-[(dimethylamino)methyl]benzene-1-sulfonyl chloride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Solvents such as dichloromethane, acetonitrile, and ethanol are frequently used to facilitate these reactions.
Catalysts: Catalysts like triethylamine or pyridine may be used to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine may produce a sulfonamide, while reacting with an alcohol may yield a sulfonate ester.
Scientific Research Applications
3-[(dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Benzene-1-sulfonyl chloride: Similar in structure but lacks the dimethylamino group.
4-[(dimethylamino)methyl]benzene-1-sulfonyl chloride: Similar but with the dimethylamino group at a different position on the benzene ring.
Uniqueness
3-[(dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride is unique due to the presence of both the dimethylamino group and the sulfonyl chloride group, which confer specific reactivity and functional group compatibility. This makes it particularly useful in applications requiring selective modification of molecules.
Properties
CAS No. |
2639448-64-7 |
---|---|
Molecular Formula |
C9H13Cl2NO2S |
Molecular Weight |
270.2 |
Purity |
95 |
Origin of Product |
United States |
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